molecular formula C9H9NOS B13195029 4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde

4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde

Cat. No.: B13195029
M. Wt: 179.24 g/mol
InChI Key: ZXRVRCFHECCXKE-UHFFFAOYSA-N
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Description

4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . This particular compound features a thiophene ring substituted with a methyl(prop-2-YN-1-YL)amino group and a carbaldehyde group, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene-2-carbaldehyde with methyl(prop-2-YN-1-YL)amine under controlled conditions . The reaction typically requires a catalyst and an appropriate solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration and functional groups. The exact molecular targets and pathways involved may vary based on the specific application and context of use.

Comparison with Similar Compounds

4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde can be compared with other thiophene derivatives, such as 4-(prop-2-yn-1-yl)aniline and 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid . These compounds share similar structural features but differ in their functional groups and specific applications. The unique combination of the methyl(prop-2-YN-1-YL)amino group and the carbaldehyde group in this compound sets it apart from other thiophene derivatives, providing distinct chemical and biological properties.

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

4-[methyl(prop-2-ynyl)amino]thiophene-2-carbaldehyde

InChI

InChI=1S/C9H9NOS/c1-3-4-10(2)8-5-9(6-11)12-7-8/h1,5-7H,4H2,2H3

InChI Key

ZXRVRCFHECCXKE-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1=CSC(=C1)C=O

Origin of Product

United States

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